ethyl 6-methyl-2-(thiophene-2-amido)thieno[2,3-d][1,3]thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-methyl-2-(thiophene-2-amido)thieno[2,3-d][1,3]thiazole-5-carboxylate is a complex heterocyclic compound It is characterized by the presence of a thiophene ring fused with a thiazole ring, which is further substituted with an ethyl ester group and a thiophene-2-amido group
Mechanism of Action
Target of Action
It’s known that thiophene-based analogs have been studied as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The interaction of the compound with its targets could lead to these effects.
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Based on the known biological activities of thiophene derivatives, it can be inferred that the compound may have potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-2-(thiophene-2-amido)thieno[2,3-d][1,3]thiazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate thiourea derivatives with α-haloketones under basic conditions.
Formation of the Thiophene Ring: The thiophene ring can be introduced via a Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Amidation and Esterification: The final steps involve the amidation of the thiophene ring with thiophene-2-amine and the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-2-(thiophene-2-amido)thieno[2,3-d][1,3]thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens, nitrating agents, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Ethyl 6-methyl-2-(thiophene-2-amido)thieno[2,3-d][1,3]thiazole-5-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Materials Science: It is used in the development of organic semiconductors, light-emitting diodes (LEDs), and field-effect transistors (FETs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic systems.
Comparison with Similar Compounds
Ethyl 6-methyl-2-(thiophene-2-amido)thieno[2,3-d][1,3]thiazole-5-carboxylate can be compared with other similar compounds such as:
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-amine share structural similarities but differ in their functional groups and reactivity.
Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and thiazole-2-amine have similar ring structures but different substituents, affecting their chemical and biological properties.
Properties
IUPAC Name |
ethyl 6-methyl-2-(thiophene-2-carbonylamino)thieno[2,3-d][1,3]thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S3/c1-3-19-13(18)10-7(2)9-12(21-10)16-14(22-9)15-11(17)8-5-4-6-20-8/h4-6H,3H2,1-2H3,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQIAXYBGNZVAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC=CS3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.